Saxitoxin - 73603-72-2

Saxitoxin

Catalog Number: EVT-10916253
CAS Number: 73603-72-2
Molecular Formula: C10H17N7O4
Molecular Weight: 299.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saxitoxin is an alkaloid isolated from the marine dinoflagellates and cyanobacteria that causes paralytic shellfish poisoning. It has a role as a neurotoxin, a toxin, a sodium channel blocker, a marine metabolite and a cyanotoxin. It is a carbamate ester, a member of guanidines, an alkaloid, a pyrrolopurine, a ketone hydrate and a paralytic shellfish toxin. It is a conjugate base of a saxitoxin(2+).
Saxitoxin is a natural product found in Takifugu radiatus, Lingulodinium polyedra, and other organisms with data available.
Saxitoxin is a carbamate alkaloid neurotoxin isolated from marine dinoflagellates and cyanobacteria that inhibits nerve conduction by blocking neuronal voltage-gated sodium channels in excitable cells. Exposure usually occurs through ingestion of contaminated shellfish, resulting in an illness called paralytic shellfish poisoning.
A compound that contains a reduced purine ring system but is not biosynthetically related to the purine alkaloids. It is a poison found in certain edible mollusks at certain times; elaborated by GONYAULAX and consumed by mollusks, fishes, etc. without ill effects. It is neurotoxic and causes RESPIRATORY PARALYSIS and other effects in MAMMALS, known as paralytic SHELLFISH poisoning.
Synthesis Analysis

Methods and Technical Details

Saxitoxin biosynthesis occurs in both marine and freshwater environments through similar pathways. Dinoflagellates and cyanobacteria synthesize saxitoxin using a series of enzymatic reactions that involve the assembly of its complex molecular structure. Research has proposed a ten-step biosynthetic pathway for saxitoxin production in cyanobacteria, which includes key precursors and enzymatic transformations . Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed to isolate and purify saxitoxin from biological samples .

Molecular Structure Analysis

Structure and Data

Saxitoxin is characterized by its intricate molecular structure, which consists of a tricyclic perhydropurine backbone with two guanidine groups. Its chemical formula is C10_{10}H17_{17}N7_7O4_4, and it has a molecular weight of approximately 299.3 g/mol. The structure allows saxitoxin to interact selectively with voltage-gated sodium channels in nerve cells, blocking neuronal transmission .

Chemical Reactions Analysis

Reactions and Technical Details

Saxitoxin primarily acts by binding to voltage-gated sodium channels in excitable tissues, inhibiting the influx of sodium ions. This blockade prevents depolarization of the neuron, leading to paralysis. The reaction mechanism involves the formation of a stable complex between saxitoxin and the sodium channel protein, effectively preventing normal physiological function .

In laboratory settings, saxitoxin can undergo various chemical reactions for analytical purposes, including derivatization techniques that enhance detection sensitivity during chromatographic analyses .

Mechanism of Action

Process and Data

The mechanism of action of saxitoxin is centered around its ability to inhibit voltage-gated sodium channels in neurons. When ingested, saxitoxin enters the bloodstream and binds to these channels in motor neurons. This binding prevents the opening of the channels during depolarization events, leading to a failure in action potential propagation. As a result, this inhibition causes muscle paralysis and can lead to respiratory failure if high doses are consumed .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Saxitoxin is a colorless crystalline solid that is soluble in water and polar organic solvents. Its melting point is approximately 200 °C when dehydrated. The compound exhibits stability under acidic conditions but can degrade under alkaline conditions or when exposed to high temperatures . Key physical properties include:

  • Molecular Formula: C10_{10}H17_{17}N7_7O4_4
  • Molecular Weight: 299.3 g/mol
  • Solubility: Soluble in water and polar solvents
  • Stability: Stable under acidic conditions; sensitive to alkaline conditions
Applications

Scientific Uses

Saxitoxin serves as an important tool in neurobiology research due to its potent effects on sodium channels. It is used extensively in studies aimed at understanding neuronal signaling mechanisms and developing pharmacological agents targeting ion channels. Additionally, saxitoxin's role as a marine toxin has led to its use in monitoring harmful algal blooms that can contaminate seafood sources, posing risks to human health . Furthermore, due to its classification as a Schedule I chemical warfare agent under the Chemical Weapons Convention, research into its properties also contributes to biosecurity measures against bioterrorism threats .

Biosynthesis Pathways and Genetic Regulation of Saxitoxin Production

Comparative Genomics of Saxitoxin Biosynthetic Gene Clusters (sxt) in Cyanobacteria and Dinoflagellates

The core genetic machinery for STX biosynthesis is organized within dedicated sxt gene clusters, though their structure and organization diverge significantly between cyanobacteria and dinoflagellates. In cyanobacteria such as Raphidiopsis brookii, Anabaena circinalis, and Lyngbya wollei, the sxt genes are typically organized into contiguous, polycistronic operons spanning 25.7 to 35 kilobases (kb) and encoding up to 36 proteins involved in biosynthesis, modification, transport, and regulation [1] [3] [6]. A defined set of core genes (e.g., sxtA, sxtG, sxtB, sxtD, sxtS, sxtU, sxtH/T, sxtI) is consistently present across toxic strains and is directly responsible for the enzymatic steps converting arginine and acetate into the STX backbone [4] [6]. For instance, sxtA encodes a multifunctional enzyme housing methyltransferase (MTF), GCN5-related N-acetyltransferase (GNAT), acyl carrier protein (ACP), and aminotransferase (AONS) domains essential for the initial Claisen condensation step [3] [7].

Conversely, dinoflagellate STX-producers like Alexandrium catenella, A. pacificum, and Gymnodinium catenatum exhibit a dramatically different genomic organization. While homologs of key cyanobacterial sxt genes (e.g., sxtA, sxtG, sxtB, sxtI, sxtU) are transcribed, they are not clustered on the chromosome. Instead, these genes exist as monocistronic, independently transcribed units, often present in multiple copies within the enormous, complex dinoflagellate genomes [2] [4] [5]. Furthermore, the dinoflagellate sxtA gene is characteristically split. The N-terminal region (domains MTF, GNAT, ACP - sxtA1, sxtA2, sxtA3) and the C-terminal aminotransferase domain (sxtA4) are encoded by separate genomic loci and transcribed as distinct mRNAs, unlike the single, multidomain protein found in cyanobacteria [4] [7]. Domain homology analyses suggest the dinoflagellate sxtA1 and sxtA2 domains share ancestry with proteobacterial polyketide synthases (PKS), while sxtA4 shows affinity to actinobacterial aminotransferases, indicating complex evolutionary origins [7].

Table 1: Core Saxitoxin Biosynthesis Genes and Functions

Gene SymbolProposed Function in STX PathwayDomain Structure/Key ActivityPresence in CyanobacteriaPresence in Dinoflagellates
sxtAInitiates biosynthesis; Claisen condensationMTF, GNAT, ACP, AONS (Cyanos); Split in dinoflagellatesUniversal in STX+Universal in STX+ (sxtA4 critical)
sxtGCarbamoylationCytidine deaminase-likeUniversal in STX+Universal in STX+ (G. catenatum, Alexandrium)
sxtBUnknown (possibly cyclization)?Universal in STX+Variable (Absent in G. catenatum)
sxtIHydroxylationFerredoxin-dependent oxidoreductaseUniversal in STX+Present (Alexandrium, G. catenatum)
sxtUSulfotransferase (toxin tailoring)Sulfotransferase domainUniversal in STX+Present (Alexandrium, G. catenatum)
sxtSUnknown?Universal in STX+Present (G. catenatum)

Transcriptomic Profiling of Toxin-Producing Marine Dinoflagellates

Transcriptome sequencing (RNA-Seq) has become a pivotal tool for identifying and characterizing sxt gene expression patterns in dinoflagellates, circumventing the challenges posed by their massive genomes. Profiling studies across different species and strains reveal both conserved and variable aspects of the STX biosynthesis pathway:

  • Species-Specific Profiles: Comparative transcriptomics of Gymnodinium catenatum strains from Korea (Gc-KR), Spain (Gc-SP), and the USA (Gc-US) identified homologs for nearly all known dinoflagellate sxt genes (>1000 homologs detected), except sxtB, sxtN, and sxtY [2] [5]. Notably, sxtB was consistently absent, suggesting it is not essential for STX production in this species, unlike in cyanobacteria and Alexandrium. Despite producing comparable toxin levels (e.g., 6.0 ± 1.9 fmol STX eq/cell for Gc-KR), the expression profiles showed strain-specific variations, although sxtA and sxtG consistently exhibited the highest transcript abundance across all strains [5].
  • Toxin Correlation (and Lack Thereof): Studies in Alexandrium minutum often show a correlation between the expression of key genes like sxtA, sxtG, and sxtI and cellular STX levels, particularly under inducing conditions [10]. However, this correlation is frequently inconsistent or absent in other species like A. catenella, indicating complex post-transcriptional regulation, varying stability of toxin pools, or strain-specific genetic differences impacting functionality [4] [6].
  • Completeness of the Pathway: Transcriptome assemblies confirm that dinoflagellates possess homologs for most enzymatic steps defined in cyanobacteria. However, several cyanobacterial sxt cluster genes (e.g., sxtX, sxtY, sxtZ, some tailoring genes) are missing in dinoflagellate transcriptomes [4] [6]. This implies that dinoflagellates either utilize functionally analogous but evolutionarily distinct enzymes for certain steps or possess modified biosynthetic routes producing a subset of STX analogues found in cyanobacteria. The unique benzoate analogues (GC toxins) found predominantly in G. catenatum support this notion of lineage-specific tailoring [1] [5].

Table 2: Transcriptomic Insights into sxt Genes in Major Toxic Dinoflagellates

Dinoflagellate Species/StrainKey sxt Genes Detected (High Expression)Notable AbsencesCorrelation with Toxin ProductionUnique Findings
Gymnodinium catenatum (Korea, Spain, USA)sxtA, sxtG, sxtI, sxtU, sxtS, sxtHsxtB, sxtN, sxtYConsistent high toxin; Expression correlation variesAbsence of sxtB; Unique benzoate analogues (GC toxins)
Alexandrium catenellasxtA (sxtA4), sxtG, sxtI, sxtB, sxtUVariable (e.g., sxtS)Often inconsistent across strainssxtA4 domain critical for toxicity
Alexandrium minutumsxtA, sxtG, sxtIVariableMore consistent correlation observedResponsive to environmental stressors (N, Light)
Alexandrium pacificumsxtA, sxtG, sxtB, sxtI, sxtUVariableVariableGenomic structure of sxtA determined
Pyrodinium bahamensesxtA, sxtGLikely othersLimited dataPhylogenetically distinct from Alexandrium

Evolutionary Divergence of sxt Gene Organization: Monocistronic vs. Polycistronic Operons

The fundamental difference in transcriptional organization of sxt genes between prokaryotes and eukaryotes represents a major evolutionary divergence with implications for gene regulation:

  • Prokaryotic (Cyanobacterial) Polycistronic Operons: In cyanobacteria, sxt genes are arranged sequentially within an operon cluster. This DNA is transcribed as a single polycistronic messenger RNA (mRNA) molecule under the control of a single promoter. This polycistronic mRNA contains coding sequences (CDS) for multiple proteins, typically separated by short non-coding spacer regions. Ribosomes can initiate translation at the start codon of each individual gene within this mRNA, allowing coordinated expression of functionally related proteins from one transcriptional unit [8] [9]. This organization facilitates the co-regulation of the entire STX pathway in response to environmental or cellular signals. The Pbo cluster in Pseudomonas syringae, involved in regulating another toxin, exemplifies a similarly organized polycistronic operon with thermoregulated expression [9].
  • Eukaryotic (Dinoflagellate) Monocistronic Transcription: Dinoflagellates, despite their alveolate lineage, exhibit a nuclear gene expression paradigm distinct from most eukaryotes concerning protein-coding genes. Each sxt gene possesses its own promoter and is transcribed independently into a monocistronic mRNA. Each mRNA molecule contains the coding sequence for only one protein. These transcripts undergo significant processing: they acquire a 22-nucleotide spliced leader (SL) sequence at their 5' end via trans-splicing and a polyadenylated (polyA) tail at their 3' end [4] [6] [8]. The SL sequence is a hallmark of dinoflagellate (and some other protist) mRNAs and is crucial for maturation and possibly translation efficiency. This monocistronic organization necessitates independent regulatory mechanisms for each sxt gene, although coordinated expression likely occurs through shared transcription factor binding sites or epigenetic mechanisms yet to be fully elucidated.

This divergence necessitates fundamentally different regulatory strategies. Cyanobacteria employ operon-level control (e.g., via transcription factors binding upstream of the cluster). Dinoflagellates must rely on factors that can coordinately activate the promoters of numerous physically separated, monocistronic sxt genes spread across their large genome. The presence of dinoflagellate-specific sequence elements (like SL sequences and specific promoter motifs) further highlights their unique gene regulatory landscape.

Role of Horizontal Gene Transfer in Saxitoxin Biosynthesis Across Kingdoms

The patchy phylogenetic distribution of STX production – present in phylogenetically distant cyanobacteria and dinoflagellates, but absent in closely related lineages – initially fueled hypotheses that Horizontal Gene Transfer (HGT) played a major role. Three primary theories were proposed: toxin production by symbiotic bacteria, convergent evolution, or HGT of the entire pathway. Molecular evidence now allows for a critical evaluation:

  • Evidence Against Direct Prokaryote-Dinoflagellate HGT: Comprehensive phylogenetic analyses of core sxt genes like sxtA and sxtG do not support a recent direct transfer from known STX-producing cyanobacteria to dinoflagellates. Dinoflagellate sxtA and sxtG sequences form distinct, well-supported eukaryotic clades that are sister groups to, but not nested within, cyanobacterial homologs. This branching pattern suggests divergence from a common ancestral gene rather than a recent transfer event [4] [6] [7]. Furthermore, the genomic context differs profoundly (clustered operons vs. scattered monocistronic genes).
  • Evidence for Ancient HGT Involving Individual Domains: While the transfer of an entire functional pathway seems unlikely, strong evidence points to the prokaryotic origin of key domains within dinoflagellate sxt genes, likely via ancient HGT events. Phylogenies of the sxtA domains are particularly revealing:
  • The sxtA1 (MTF) and sxtA2 (GNAT) domains show closest affinity to Proteobacterial polyketide synthase (PKS) genes.
  • The sxtA4 (AONS) domain clusters phylogenetically with actinobacterial aminotransferases [3] [4] [7].
  • The sxtG gene also shows a likely bacterial origin, though its precise source remains less defined [6].
  • Independent Assembly in Eukaryotes: The current model proposes that the STX biosynthesis pathway in dinoflagellates was assembled independently from that in cyanobacteria. Key catalytic domains (like those in sxtA and sxtG) were acquired by the ancestral dinoflagellate lineage via HGT from different prokaryotic sources (potentially Proteobacteria and Actinobacteria). These acquired genes were then integrated into the nuclear genome, underwent duplication and divergence, and were combined with other eukaryotic or horizontally acquired genes to reconstruct a functional STX pathway [4] [6] [7]. This process potentially occurred early in the divergence of the dinoflagellate lineage leading to modern STX producers. The discovery of sxtA homologs (particularly the sxtA4 domain) being a key determinant of toxicity in diverse dinoflagellates (Alexandrium, Gymnodinium, Pyrodinium) supports its fundamental and ancient role in establishing the pathway in these eukaryotes [5] [7].

Regulatory Mechanisms of sxt Gene Expression Under Environmental Stressors

STX production in dinoflagellates is not constitutive but dynamically regulated by environmental conditions, implying complex control over sxt gene transcription and/or mRNA stability. Transcriptomic studies under varying conditions highlight key regulatory factors:

  • Nutrient Availability:
  • Nitrogen (N): Nitrogen form and concentration exert a strong influence. Several Alexandrium species (e.g., A. catenella, A. pacificum) show upregulation of sxtA (especially the sxtA4 domain) and increased cellular STX quotas under nitrate (NO₃⁻) sufficiency or excess compared to growth on ammonium (NH₄⁺) or under nitrogen limitation [10]. Transcriptomic analysis of A. pacificum revealed significant upregulation of multiple sxt genes (including sxtA4, sxtG, sxtB) under high nitrate conditions, correlating with increased toxin content per cell [10]. This suggests nitrate acts as a direct or indirect signal for activating the STX biosynthesis pathway.
  • Phosphorus (P): Phosphorus limitation can increase cellular STX content in some Alexandrium species, although the transcriptional response of specific sxt genes is less consistently documented than for nitrogen. Some studies report upregulation of sxtA under P-stress, while others show no change or even downregulation, indicating species or strain-specific responses [10].
  • Temperature: Temperature is a major regulator of STX production, with optimal biosynthesis typically occurring below the optimal growth temperature. Most toxic Alexandrium and Gymnodinium catenatum strains exhibit higher sxt gene transcript levels (e.g., sxtA, sxtG, sxtI) and cellular STX content at cooler temperatures (e.g., 15-20°C) compared to warmer conditions (e.g., >25°C) [6] [10]. This thermoregulation mirrors the temperature dependence of toxin production observed in the cyanobacterial Pbo cluster regulator [9]. The molecular mechanisms (e.g., specific thermosensitive transcription factors) remain largely unknown.
  • Light Intensity and Quality: Light is essential for photosynthesis but also modulates toxin production. Generally, moderate to high light intensities tend to promote higher STX yields and sxt gene expression (sxtA, sxtG) compared to low light in species like A. catenella and A. minutum [10]. However, photoinhibition at very high light levels can suppress both growth and toxin production. The light-harvesting antennae likely play a role in perceiving the light signal, influencing downstream transcriptional or post-transcriptional regulation of sxt genes.
  • Salinity: The influence of salinity on sxt gene expression and STX production appears highly variable and species-specific. Some Alexandrium strains show increased toxicity at optimal salinities, while others show little response or even decreased production at salinity extremes. Transcriptomic data directly linking salinity shifts to specific sxt gene regulation is less abundant than for nutrients or temperature, and findings are often contradictory [10]. This suggests salinity may act more indirectly, perhaps through effects on general cellular physiology or osmotic stress responses, rather than directly targeting sxt promoters.
  • Complexity and Confounding Factors: The regulatory response to any single environmental factor is often modulated by interactions with other parameters (e.g., N availability x Temperature). Furthermore, strain-specific genetic differences within a species can lead to opposing transcriptional responses to the same stressor. The exact signaling cascades and transcription factors involved in perceiving environmental cues and directly regulating sxt gene promoters in dinoflagellates represent a significant gap in understanding, partly due to the challenges of genetic manipulation in these organisms.

Table 3: Impact of Key Environmental Factors on sxt Gene Expression and STX Production

Environmental FactorTypical Effect on STX Production/CellEffect on sxt Gene Expression (e.g., sxtA, sxtG)Mechanistic Insights & Variability
Nitrate (NO₃⁻) Sufficiency/ExcessIncreaseUpregulation (esp. sxtA4)Nitrate likely acts as signal; Stronger effect than NH₄⁺; Core mechanism unknown.
Ammonium (NH₄⁺) as N sourceDecrease or No ChangeDownregulation or No ChangePreferential use may repress STX pathway.
Nitrogen LimitationVariable (Decrease or Increase)VariableSpecies/Strain specific; Stress response may interfere.
Phosphorus LimitationOften IncreaseVariable (Up, Down, No Change reported)Indirect effects via stress or altered metabolism; Less consistent than N.
Low Temperature (e.g., 15-20°C)IncreaseUpregulationThermoregulation; Optimal below growth optimum; Mechanism unknown.
High Temperature (e.g., >25°C)DecreaseDownregulationSuppression of pathway; May relate to general metabolic slowdown.
Moderate/High LightIncreaseUpregulationLinked to photosynthetic energy/redox status.
Low LightDecreaseDownregulationEnergy limitation likely suppresses costly pathway.
Salinity (Optimal)VariableLimited/Variable DataHighly species/strain specific; Likely indirect osmotic effects.

The genetic basis of saxitoxin biosynthesis showcases a remarkable interplay between horizontal acquisition of key catalytic capabilities from prokaryotes and the subsequent independent assembly and refinement of the pathway within eukaryotic dinoflagellates under complex environmental regulation. While core biochemical steps are conserved, the genomic context (clustered operons vs. scattered monocistronic genes), gene structure (split vs. fused domains), and regulatory mechanisms reflect deep evolutionary divergence. Future research elucidating the specific transcription factors binding sxt gene promoters in dinoflagellates and the precise signaling pathways integrating environmental cues will be crucial for predicting toxin production dynamics in a changing ocean.

Properties

CAS Number

73603-72-2

Product Name

Saxitoxin

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate

Molecular Formula

C10H17N7O4

Molecular Weight

299.29 g/mol

InChI

InChI=1S/C10H17N7O4/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16)/t4-,5-,10-/m0/s1

InChI Key

RPQXVSUAYFXFJA-HGRQIUPRSA-N

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N

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